3-Acetyl-2-pyridinecarboxylic acid

Catalog No.
S742024
CAS No.
716362-04-8
M.F
C8H7NO3
M. Wt
165.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetyl-2-pyridinecarboxylic acid

CAS Number

716362-04-8

Product Name

3-Acetyl-2-pyridinecarboxylic acid

IUPAC Name

3-acetylpyridine-2-carboxylic acid

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

InChI

InChI=1S/C8H7NO3/c1-5(10)6-3-2-4-9-7(6)8(11)12/h2-4H,1H3,(H,11,12)

InChI Key

ZHIOUPNVQJCRBN-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(N=CC=C1)C(=O)O

Canonical SMILES

CC(=O)C1=C(N=CC=C1)C(=O)O

3-Acetyl-2-pyridinecarboxylic acid, also known as 2-acetylnicotinic acid, is an organic compound with the molecular formula C8H7NO3C_8H_7NO_3 and a molecular mass of approximately 165.15 g/mol. This compound features a pyridine ring substituted with both an acetyl group and a carboxylic acid group, contributing to its unique chemical properties. It appears as a white to light yellow solid with a melting point ranging from 126 to 127 °C .

Typical of carboxylic acids and aromatic compounds:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst can yield esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of 3-acetylpyridine.
  • Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols or other derivatives.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.

3-Acetyl-2-pyridinecarboxylic acid has been studied for its potential biological activities. It exhibits:

  • Antimicrobial Properties: Some studies suggest that it may possess antibacterial and antifungal activities, making it a candidate for pharmaceutical applications.
  • Neuroprotective Effects: Research indicates that derivatives of this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

The specific mechanisms of action and efficacy require further investigation to fully understand its therapeutic potential.

Several synthesis methods have been reported for producing 3-acetyl-2-pyridinecarboxylic acid:

  • From Pyridine Derivatives: Starting from pyridinecarboxylic esters, acetylation can be achieved using acetic anhydride or acetic acid under acidic conditions.
  • Electrochemical Methods: Electrooxidation techniques have been explored for synthesizing pyridinecarboxylic acids, including this compound .
  • Catalytic Processes: Recent patents describe catalytic methods involving specific catalysts under controlled temperatures and pressures to enhance yield and selectivity .

These methods vary in efficiency, yield, and environmental impact.

3-Acetyl-2-pyridinecarboxylic acid finds applications in various fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a precursor for drug development.
  • Agriculture: It could be utilized in developing agrochemicals with antimicrobial properties.
  • Chemical Synthesis: As an intermediate in organic synthesis, it facilitates the preparation of more complex molecules.

Research on the interactions of 3-acetyl-2-pyridinecarboxylic acid with other compounds has shown:

  • Complex Formation: It can form complexes with metal ions, which may enhance its biological activity or stability.
  • Synergistic Effects: When combined with other antimicrobial agents, it may exhibit synergistic effects that improve efficacy against resistant strains.

Understanding these interactions is crucial for optimizing its use in various applications.

Several compounds share structural similarities with 3-acetyl-2-pyridinecarboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-AcetylpyridineC7H7NOC_7H_7NOLacks carboxylic acid functionality; simpler structure.
6-Acetyl-2-pyridinecarboxylic acidC8H7NO3C_8H_7NO_3Different positional substitution; may exhibit different biological activities.
Nicotinic AcidC6H6N2O2C_6H_6N_2O_2No acetyl group; primarily used in dietary supplements.

3-Acetyl-2-pyridinecarboxylic acid is unique due to its combination of functional groups that confer distinct chemical reactivity and biological properties compared to these similar compounds.

XLogP3

0.4

Wikipedia

3-Acetylpyridine-2-carboxylic acid

Dates

Modify: 2023-08-15

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